(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine
Overview
Description
“(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine” is a chemical compound with the molecular formula C10H11N3OS . It has a molecular weight of 221.28 g/mol .
Synthesis Analysis
The synthesis of pyridine derivatives, which includes compounds like “this compound”, involves various methods . One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves the cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents in the presence of Pd(OAc)2 and (o-tolyl)3P .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its boiling point, melting point, solubility, and stability are not available in the retrieved data .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds : This compound is used as a starting material in the synthesis of a range of novel chemical compounds. For example, it has been utilized in the synthesis of thieno[2,3-c]pyridazines, demonstrating its versatility in creating various pyridazine derivatives with potential antibacterial activities (Al-Kamali et al., 2014).
Role in Creating Heterocyclic Compounds : It serves as a key ingredient in the regiospecific synthesis of 6-amino-5-hydroxypyridazin-3(2H)-ones, highlighting its significance in developing nitrogen-containing heterocycles (Dragovich et al., 2008).
Antimicrobial and Anticancer Applications : This compound is involved in the creation of pyridine derivatives that exhibit antimicrobial and anticancer properties. This underscores its potential in medicinal chemistry and drug development (Elewa et al., 2021).
Corrosion Inhibition : In industrial applications, derivatives of this compound have been studied for their effectiveness in inhibiting corrosion, especially in steel, demonstrating its practical utility in material science (Ghazoui et al., 2017).
Solubility Studies : Research into the solubility of pyridazin-3-amine in various organic solvents provides insights into the physicochemical properties of compounds in this category, which is crucial for pharmaceutical formulation (Cao et al., 2012).
Gastric Antisecretory and Antiulcer Activities : Some derivatives of this compound have been synthesized and evaluated for their potential in treating gastric issues, indicating its relevance in the development of gastrointestinal drugs (Yamada et al., 1983).
Heterocyclic Synthesis : It's used in the synthesis of various heterocyclic compounds, expanding its scope in organic chemistry and drug discovery (Wasfy et al., 2002).
Antimicrobial Evaluation : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in the development of new antibiotics (Bayrak et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-(6-thiophen-2-ylpyridazin-3-yl)oxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-5-6-14-10-4-3-8(12-13-10)9-2-1-7-15-9/h1-4,7H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDXMALUMNNNNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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